![molecular formula C16H13IO2 B14321336 2-[Hydroxy(phenyl)methyl]-3-iodo-1-phenylprop-2-en-1-one CAS No. 109572-49-8](/img/structure/B14321336.png)
2-[Hydroxy(phenyl)methyl]-3-iodo-1-phenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Hydroxy(phenyl)methyl]-3-iodo-1-phenylprop-2-en-1-one is an organic compound that features a complex structure with both hydroxyl and iodine functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Hydroxy(phenyl)methyl]-3-iodo-1-phenylprop-2-en-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a phenyl-substituted aldehyde with an iodine source in the presence of a base. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-[Hydroxy(phenyl)methyl]-3-iodo-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The iodine atom can be reduced to form a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a hydrocarbon.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[Hydroxy(phenyl)methyl]-3-iodo-1-phenylprop-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of 2-[Hydroxy(phenyl)methyl]-3-iodo-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A compound with a similar hydroxyl group but different substituents.
2-Hydroxy-2-phenylacetophenone: Another compound with a hydroxyl group and phenyl substituents.
3-Iodo-1-phenylprop-2-en-1-one: A compound with a similar iodine substitution but lacking the hydroxyl group.
Uniqueness
2-[Hydroxy(phenyl)methyl]-3-iodo-1-phenylprop-2-en-1-one is unique due to the combination of its hydroxyl and iodine functional groups, which confer distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
109572-49-8 |
|---|---|
Fórmula molecular |
C16H13IO2 |
Peso molecular |
364.18 g/mol |
Nombre IUPAC |
2-[hydroxy(phenyl)methyl]-3-iodo-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H13IO2/c17-11-14(15(18)12-7-3-1-4-8-12)16(19)13-9-5-2-6-10-13/h1-11,15,18H |
Clave InChI |
MMDDNHPCGNEMFX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(=CI)C(=O)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


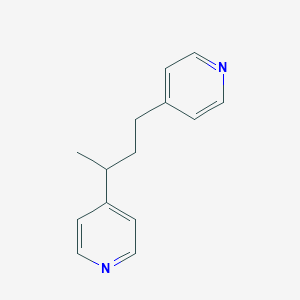
![(3-{2-[(4-Bromobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid](/img/structure/B14321264.png)
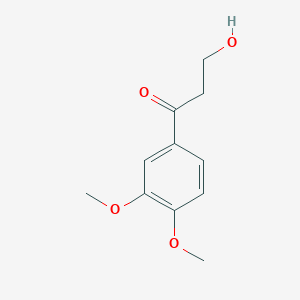
![6,10-Dioxaspiro[4.5]decane-7,9-dione, 8-[(4-hydroxyphenyl)methylene]-](/img/structure/B14321277.png)
![2-Piperidinone, 1-[1-oxo-3-[4-(phenylmethoxy)phenyl]propyl]-](/img/structure/B14321286.png)
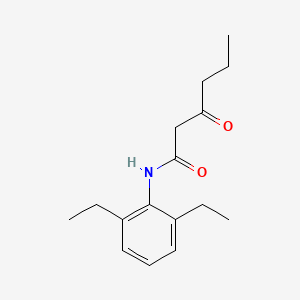
![1-[(Bicyclo[2.2.2]octan-2-ylidene)methyl]pyrrolidine](/img/structure/B14321297.png)
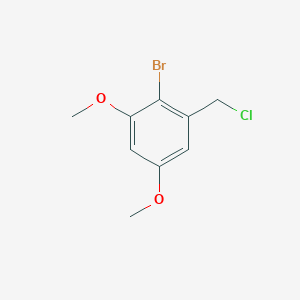
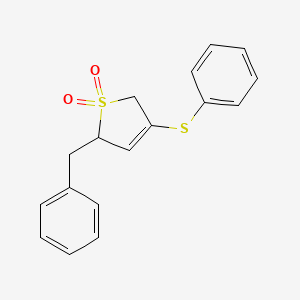
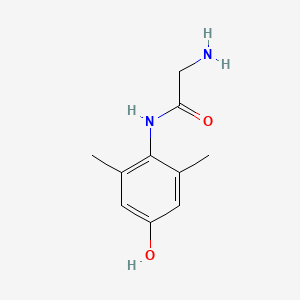
![2-Propenamide, 3-[3,4-bis[(2-methoxyethoxy)methoxy]phenyl]-N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-, (E)-](/img/structure/B14321306.png)
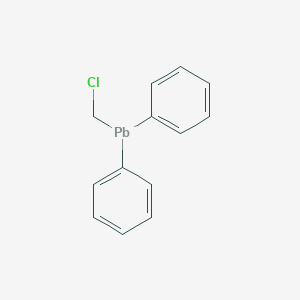
![Chloro(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane](/img/structure/B14321317.png)
![(6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-4-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14321320.png)
